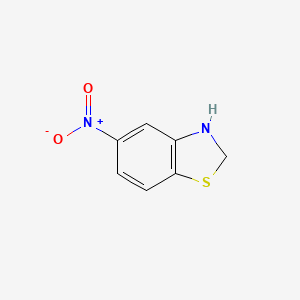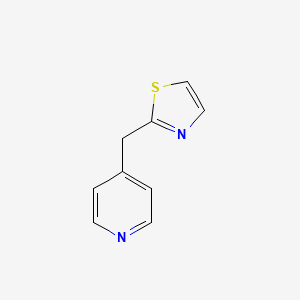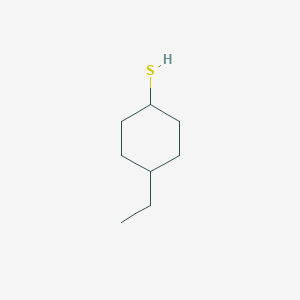
4-Ethylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylcyclohexane-1-thiol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon and a thiol group is attached to the first carbon. Thiols are known for their distinct and often unpleasant odors, which are due to the presence of the sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-ethylcyclohexyl bromide with sodium hydrosulfide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the substitution of the bromine atom with a thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of thiourea as a nucleophilic sulfur source. The reaction between 4-ethylcyclohexyl bromide and thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide or iodine to form 4-ethylcyclohexane-1-disulfide.
Reduction: Thiols can be reduced to form hydrocarbons. For instance, the reduction of this compound using lithium aluminum hydride can yield 4-ethylcyclohexane.
Substitution: Thiols can participate in nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: 4-Ethylcyclohexane-1-disulfide.
Reduction: 4-Ethylcyclohexane.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
4-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. As a thiol, it can form covalent bonds with electrophilic centers in biomolecules, such as proteins and enzymes. This interaction can lead to the modulation of enzyme activity, alteration of protein function, and disruption of cellular processes. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions and form stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
4-Ethylcyclohexane-1-thiol can be compared with other similar compounds, such as:
Cyclohexane-1-thiol: Lacks the ethyl group, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-thiol: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and odor.
4-Propylcyclohexane-1-thiol: Contains a propyl group, which affects its steric and electronic properties.
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
4-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
JLIGGENJCYCGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



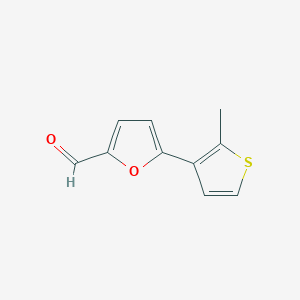
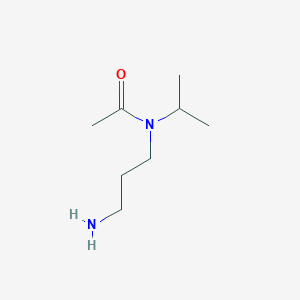
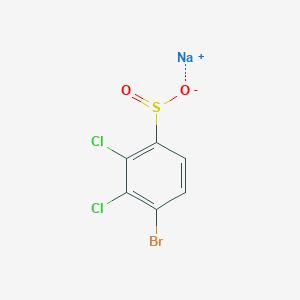


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
